molecular formula C6H8N2 B2476553 1,4,5,6-Tetrahydrocyclopenta[d]imidazole CAS No. 10442-94-1

1,4,5,6-Tetrahydrocyclopenta[d]imidazole

Cat. No.: B2476553
CAS No.: 10442-94-1
M. Wt: 108.144
InChI Key: IIQDERIUJKTLRA-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydrocyclopenta[d]imidazole is a heterocyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by a fused ring system consisting of a cyclopentane ring and an imidazole ring. Its unique structure makes it a valuable scaffold for the development of various bioactive molecules, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6-tetrahydrocyclopenta[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of amines followed by elimination and aromatization processes. For instance, the cyclization of amine precursors can be catalyzed by nickel, leading to the formation of the desired imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrahydrocyclopenta[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of reduced analogs.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce tetrahydroimidazole derivatives.

Scientific Research Applications

1,4,5,6-Tetrahydrocyclopenta[d]imidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

1,4,5,6-Tetrahydrocyclopenta[d]imidazole can be compared with other imidazole derivatives:

    1,2,4,5-Tetrahydroimidazole: Similar in structure but differs in the position of hydrogen atoms.

    1,3,5,6-Tetrahydroimidazole: Another isomer with different chemical properties.

    Cyclopenta[d]imidazole: Lacks the tetrahydro modification, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1,4,5,6-tetrahydrocyclopenta[d]imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-2-5-6(3-1)8-4-7-5/h4H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQDERIUJKTLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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